molecular formula C17H17Cl2N3O4S B2439445 4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide CAS No. 1091477-67-6

4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide

Cat. No.: B2439445
CAS No.: 1091477-67-6
M. Wt: 430.3
InChI Key: XUYKSWGODXQBFS-UHFFFAOYSA-N
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Description

4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide is a versatile chemical compound used in various scientific research fields. It is known for its applications in drug development and material synthesis, making it a valuable tool for researchers seeking innovative solutions.

Preparation Methods

The synthesis of 4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide involves several steps. One common method includes the reaction of 4-acetamidobenzoyl chloride with 2-(2,3-dichlorophenylsulfonamido)ethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide or sulfonamide groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide can be compared with other similar compounds, such as:

    4-acetamido-N-(2-aminophenyl)benzamide: This compound has a similar structure but lacks the dichlorophenylsulfonamido group, which may result in different biological activities.

    N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide: This compound is similar but does not have the acetamido group, potentially affecting its reactivity and applications.

The unique combination of functional groups in this compound contributes to its distinct properties and makes it a valuable compound for research and development.

Properties

IUPAC Name

4-acetamido-N-[2-[(2,3-dichlorophenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2N3O4S/c1-11(23)22-13-7-5-12(6-8-13)17(24)20-9-10-21-27(25,26)15-4-2-3-14(18)16(15)19/h2-8,21H,9-10H2,1H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYKSWGODXQBFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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